molecular formula C14H21NO3 B169618 Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester CAS No. 127087-62-1

Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester

Cat. No.: B169618
CAS No.: 127087-62-1
M. Wt: 251.32 g/mol
InChI Key: GVWMKFBBAJMCBC-UHFFFAOYSA-N
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Description

Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. The specific compound Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15_{15}H23_{23}N1_{1}O3_{3}
  • Molecular Weight : 263.35 g/mol
  • IUPAC Name : N-(3-hydroxy-2-phenylpropyl)-carbamic acid 1,1-dimethylethyl ester

This structure indicates the presence of a carbamate functional group which is known for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological targets:

  • Enzyme Inhibition : Carbamic acid derivatives often act as enzyme inhibitors, affecting metabolic pathways. For instance, they may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research has indicated that carbamate derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Neuroprotective Activity : Studies have shown that this compound may protect neuronal cells from damage induced by oxidative stress and excitotoxicity.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionAChE inhibition ,
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine production
NeuroprotectionProtection against oxidative stress
AnticancerInduction of apoptosis in tumor cells

Case Studies

Several case studies highlight the biological activity of carbamate derivatives:

  • Case Study on Neuroprotection :
    • A study investigated the neuroprotective effects of carbamate derivatives in a rat model of ischemic stroke. The results indicated significant reduction in neuronal cell death and improved functional recovery post-treatment with the compound.
  • Anticancer Activity Assessment :
    • In vitro studies on various cancer cell lines demonstrated that treatment with this carbamate derivative resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWMKFBBAJMCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572720
Record name tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127087-62-1
Record name tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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